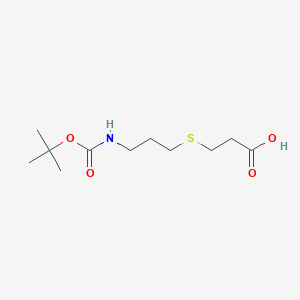

3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid

Descripción

3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid is a synthetic organic compound characterized by a propionic acid backbone substituted at the 3-position with a propylsulfanyl linker bearing a tert-butoxycarbonyl (Boc)-protected amine. The Boc group serves as a protective moiety for the amine, enhancing stability during synthesis and modulating physicochemical properties such as solubility and reactivity. This compound is of interest in medicinal chemistry and drug development, where Boc-protected intermediates are frequently employed to facilitate stepwise synthetic strategies. Its structure combines lipophilic (Boc group) and hydrophilic (propionic acid) elements, making it a versatile candidate for further functionalization or prodrug design .

Propiedades

IUPAC Name |

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-6-4-7-17-8-5-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVGKEQMXBMKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including 3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4

Substitution: TFA

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Free amines

Aplicaciones Científicas De Investigación

3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid is used in various scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-(3-tert-Butoxycarbonylamino-propylsulfanyl)-propionic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

3-(Alkylthio)propionic Acids

Structural Features: Simple alkylthio derivatives (e.g., 3-(2-hydroxypropylthio)propionic acid) lack the Boc-amino group. Synthesis: S-alkylation reactions yield these compounds, with selectivity influenced by leaving-group efficiency (e.g., bromo vs. chloro substituents). higher yields for less hindered derivatives) . Solubility: The Boc group increases lipophilicity, reducing water solubility relative to hydroxylated analogs like compound 24 in .

3-Phenylpropionic Acid Derivatives

Structural Features: Metabolites such as 3-(4′-hydroxyphenyl)propionic acid feature aromatic rings instead of Boc-aminoalkyl chains. Metabolism: Microbial and mammalian enzymes degrade phenylpropionic acids via dehydroxylation, demethylation, and side-chain shortening (e.g., conversion to benzoic acid derivatives). The Boc group in the target compound likely resists such degradation, prolonging metabolic stability . Biological Role: Phenylpropionic acids serve as biomarkers for flavonoid intake (e.g., naringin), whereas the Boc-protected compound’s synthetic origin suggests applications in drug delivery rather than natural metabolism .

Amide-Containing Propionic Acids

Structural Features : Natural products like 3-[p-hydroxyphenyl]-propionic acid amide (, compound 8) replace the sulfanyl linker with an amide bond.

Solubility and Reactivity : The amide group enhances hydrogen bonding and polarity, increasing water solubility compared to the sulfanyl-Boc derivative. The Boc group’s lipophilicity may improve membrane permeability in drug design contexts .

Anti-Inflammatory Propionic Acid Derivatives

Structural Features: Patent-pending 2-(substituted sulfur)phenyl propionic acids (e.g., ) prioritize substitution at the 2-position for anti-inflammatory activity. Therapeutic Potential: The target compound’s 3-position substitution and Boc-protected amine may offer distinct pharmacokinetic profiles, such as delayed release of the active amine upon Boc cleavage, a common prodrug strategy .

Data Table: Comparative Analysis of Key Compounds

Actividad Biológica

Chemical Structure

The structure of TBAP can be represented as follows:

This compound features a propionic acid backbone with a tert-butoxycarbonyl group and a propylsulfanyl substituent, which contributes to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Weight | 217.29 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

TBAP's biological activity is primarily attributed to its ability to modulate various biochemical pathways. The presence of the sulfanyl group enhances its interaction with thiol-containing biomolecules, potentially influencing redox states within cells. Additionally, the tert-butoxycarbonyl group may facilitate cellular uptake and bioavailability.

Antioxidant Activity

Research indicates that TBAP exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cancer.

Enzyme Inhibition

Studies have demonstrated that TBAP can inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to act as an inhibitor of certain proteases, which play roles in inflammation and cancer progression. This inhibitory action suggests potential therapeutic applications in treating conditions where these enzymes are dysregulated.

Study 1: Neuroprotective Effects

A study published in 2022 investigated the neuroprotective effects of TBAP in a murine model of oxidative stress-induced neurotoxicity. The results indicated that administration of TBAP significantly improved cognitive function and reduced markers of oxidative damage in brain tissues compared to control groups. This supports the compound's potential use in neurodegenerative diseases.

Study 2: Anti-inflammatory Properties

In another study, TBAP was evaluated for its anti-inflammatory effects in vitro using human macrophage cell lines. The findings revealed that TBAP treatment led to a marked decrease in pro-inflammatory cytokine production (e.g., TNF-α, IL-6), suggesting its utility as an anti-inflammatory agent.

Pharmacological Profile

Recent pharmacological studies have characterized TBAP's effects on various biological systems:

- Cytotoxicity : TBAP exhibited low cytotoxicity across several cell lines, indicating a favorable safety profile.

- Bioavailability : Preliminary pharmacokinetic studies suggest good absorption characteristics, although further research is needed to fully understand its metabolism.

Comparative Analysis

Compared to similar compounds within its class, TBAP demonstrates enhanced antioxidant and anti-inflammatory activities. This uniqueness may be attributed to the specific structural features of the compound that facilitate better interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.